3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid: 4-Bromo-3-chlorophenylboronic acid , is a chemical compound with the molecular formula C6H5BBrClO2. It belongs to the class of boronic acids and is commonly used in research and development (R&D) activities .
Preparation Methods
Synthetic Routes:: The synthesis of 4-Bromo-3-chlorophenylboronic acid involves the following steps:
Bromination and Chlorination: Starting with 3-chlorophenylboronic acid, bromination and chlorination reactions are carried out to introduce the bromine and chlorine substituents.
Oxidation: The resulting intermediate undergoes oxidation to form the final compound.
Bromination and Chlorination: These halogenation reactions typically occur under acidic conditions using bromine and chlorine sources.
Oxidation: Oxidation can be achieved using reagents like hydrogen peroxide (HO) or other suitable oxidizing agents.
Industrial Production Methods:: Industrial-scale production of 4-Bromo-3-chlorophenylboronic acid involves optimization of the synthetic steps, purification, and quality control to ensure high purity and yield.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo substitution reactions, where the bromine or chlorine atom is replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Suzuki-Miyaura Reaction: Involves the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (e.g., DMF or toluene).
Halogenation Reactions: Bromine or chlorine sources (e.g., N-bromosuccinimide or N-chlorosuccinimide) under acidic conditions.
Major Products:: The major products formed depend on the specific reaction conditions and the substituents introduced during synthesis.
Scientific Research Applications
Organic Synthesis: 4-Bromo-3-chlorophenylboronic acid serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug design.
Materials Science: It contributes to the development of functional materials and catalysts.
Mechanism of Action
The exact mechanism by which 4-Bromo-3-chlorophenylboronic acid exerts its effects depends on its specific application. It may interact with enzymes, receptors, or other biological targets.
Comparison with Similar Compounds
While 4-Bromo-3-chlorophenylboronic acid is unique due to its specific halogen substituents, similar compounds include other boronic acids and halogenated derivatives.
Properties
Molecular Formula |
C9H6BrClO3 |
---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
OHGDUEDGJAFDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)Br |
Origin of Product |
United States |
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